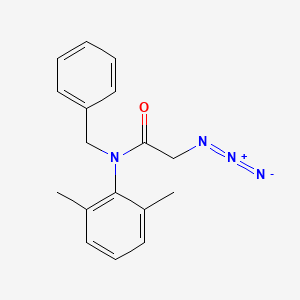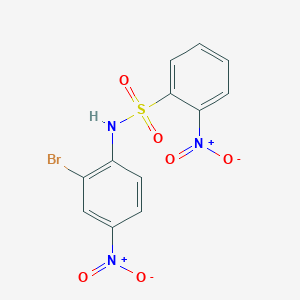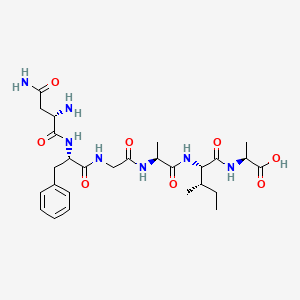
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C16H17N3O. It is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, along with benzyl and 2,6-dimethylphenyl substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of N-benzyl-N-(2,6-dimethylphenyl)acetamide with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or acetonitrile.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide involves the reactivity of the azido group. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for selective labeling of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azido-N-(2,6-dimethylphenyl)acetamide
- N-Benzyl-N-(2,6-dimethylphenyl)acetamide
- 2,6-Dimethylacetanilide
Uniqueness
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of both benzyl and 2,6-dimethylphenyl groups, which confer distinct steric and electronic properties. The azido group further enhances its reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
830326-44-8 |
|---|---|
Formule moléculaire |
C17H18N4O |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
2-azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4O/c1-13-7-6-8-14(2)17(13)21(16(22)11-19-20-18)12-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3 |
Clé InChI |
UMGGPNCMTBAGJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2)C(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14220643.png)
![Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate](/img/structure/B14220648.png)

![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)
![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)


![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)

